molecular formula C14H19N3O2S B13910298 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13910298
M. Wt: 293.39 g/mol
InChI Key: ICALMUZMROIDKR-UHFFFAOYSA-N
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Description

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate phenoxy derivatives with triazole precursors. One common method involves the S-alkylation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . The reaction conditions often include the use of solvents like pyridine and catalysts such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thiol group play crucial roles in these interactions, often forming strong bonds with metal ions or active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific ethoxy and phenoxymethyl substituents, which confer distinct chemical properties and biological activities. These structural features differentiate it from other triazole derivatives and enhance its potential for various applications .

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3O2S/c1-4-17-13(15-16-14(17)20)9-19-11-7-6-10(3)8-12(11)18-5-2/h6-8H,4-5,9H2,1-3H3,(H,16,20)

InChI Key

ICALMUZMROIDKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)COC2=C(C=C(C=C2)C)OCC

Origin of Product

United States

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